molecular formula C12H11BrN2 B12109997 n-(3-Bromophenyl)benzene-1,2-diamine

n-(3-Bromophenyl)benzene-1,2-diamine

Cat. No.: B12109997
M. Wt: 263.13 g/mol
InChI Key: DBOYIAGZAZYBPA-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a bromine atom at the 3-position of a phenyl group attached to one of the nitrogen atoms of the benzene-1,2-diamine backbone. This compound is structurally significant due to its electron-withdrawing bromophenyl substituent, which influences its electronic, steric, and coordination properties.

Its moderate electron-withdrawing nature balances reactivity and stability, making it adaptable for applications in catalysis, materials science, and medicinal chemistry.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

2-N-(3-bromophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H11BrN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2

InChI Key

DBOYIAGZAZYBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 3-bromoaniline with o-phenylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out at elevated temperatures, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography may be employed to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Scientific Research Applications

n-(3-Bromophenyl)benzene-1,2-diamine has several notable applications in scientific research:

Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as an intermediate in synthesizing complex organic molecules and heterocycles. Its unique structure allows for further functionalization through electrophilic aromatic substitution reactions.

Medicinal Chemistry

  • Potential Drug Development : The compound is explored for its potential in developing pharmaceutical agents due to its ability to inhibit specific enzymes. For instance, it has been studied as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation.

Material Science

  • Dyes and Pigments Production : this compound is utilized in producing dyes and advanced materials for electronic applications due to its stability and reactivity.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : It has demonstrated potential as an enzyme inhibitor, particularly in cancer therapy by enhancing anti-tumor immunity through IDO inhibition.
  • Cytotoxicity Against Cancer Cells : In vitro studies reveal that the compound induces apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) production.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of N-substituted benzene diamines, including this compound. Results indicated significant antibacterial activity against specific bacterial strains at varying concentrations.

Case Study 2: Cancer Cell Line Study

In a controlled experiment involving human cancer cell lines treated with this compound, a dose-dependent decrease in cell viability was observed. Flow cytometry analysis confirmed increased apoptotic cells post-treatment.

Data Table: Comparison with Similar Compounds

Compound NameStructure CharacteristicsApplications
This compoundBromine at 3-position; two aminesDrug development; organic synthesis
n-(4-Bromophenyl)benzene-1,2-diamineBromine at 4-position; similar reactivityLess steric hindrance than n-(3-)
n-(3-Chlorophenyl)benzene-1,2-diamineChlorine instead of bromine; different propertiesSimilar applications

Mechanism of Action

The mechanism by which N-(3-Bromophenyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Electronic Differences

The following table summarizes critical differences between N-(3-Bromophenyl)benzene-1,2-diamine and related benzene-1,2-diamine derivatives:

Compound Name Substituent(s) Electronic Effects Key Applications Stability/Reactivity Notes
This compound (Target) 3-Bromophenyl on N1 Moderate electron-withdrawing Ligand synthesis, heterocyclic chemistry Balanced reactivity; moderate steric bulk
N-(4-Nitrobenzyl)benzene-1,2-diamine 4-Nitrobenzyl on N1 Strong electron-withdrawing Metal complexes, catalytic systems High rigidity; forms stable chelates
N1-(3,5-Bis(trifluoromethyl)benzyl)-benzene-1,2-diamine 3,5-Bis(trifluoromethyl)benzyl on N1 Strong electron-withdrawing (CF3) Organocatalysts, hydrogen-bond donors High steric bulk; reduced reaction rates
N-Methyl-N′-(pyridin-2-yl)benzene-1,2-diamine Pyridin-2-yl on N1, methyl on N2 Electron-withdrawing (pyridyl) Hydrogen-bonded networks, crystal engineering Enhanced hydrogen bonding; planar structure
1-N-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine Cyclohexyl on N1, CF3 on benzene Electron-withdrawing (CF3), bulky Bioactive intermediates Low solubility; steric hindrance
Electron-Withdrawing vs. Electron-Donating Substituents
  • Nitro and Trifluoromethyl Groups: Derivatives like N-(4-Nitrobenzyl)benzene-1,2-diamine and N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine exhibit strong electron-withdrawing effects, which stabilize metal complexes but reduce reaction rates in heterocyclic synthesis (e.g., quinoxaline formation) .
  • Bromophenyl Group : The bromine atom in this compound provides moderate electron withdrawal, enabling efficient coordination with transition metals (e.g., Pd, Pt) while maintaining reactivity in nucleophilic substitutions .
Steric Effects
  • Bulky Substituents : The 3,5-bis(trifluoromethyl)benzyl and cyclohexyl groups create significant steric hindrance, limiting their use in catalytic systems but enhancing selectivity in multi-step reactions .
  • 3-Bromophenyl Group : The bromine’s position at the 3-phenyl position offers moderate steric bulk, facilitating regioselective modifications without compromising substrate accessibility .
Hydrogen Bonding and Solubility
  • Pyridyl and Nitro Groups: N-Methyl-N′-(pyridin-2-yl)benzene-1,2-diamine forms intramolecular hydrogen bonds, improving crystallinity but reducing solubility in non-polar solvents . In contrast, the bromophenyl derivative’s weaker hydrogen-bonding capacity may enhance solubility in organic media.

Research Findings and Case Studies

Metal Complexation Behavior

  • N-(4-Nitrobenzyl)benzene-1,2-diamine forms rigid, planar Schiff base ligands that coordinate with metals like Cu(II) and Ni(II), exhibiting catalytic activity in oxidation reactions .
  • In contrast, this compound’s bromine atom may enable unique coordination geometries, as seen in palladium-mediated reactions with isocyanides, where substituent position dictates carbene product structure .

Catalytic Performance

  • Na2PdP2O7 catalysts paired with electron-deficient diamines show lower efficiency, suggesting that this compound may require optimized conditions for catalytic cycles .

Biological Activity

N-(3-Bromophenyl)benzene-1,2-diamine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety. The presence of the bromine atom and the amine groups are critical for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, allowing it to modify proteins and enzymes within biological systems.
  • Cellular Effects : It influences cell signaling pathways and gene expression, potentially affecting cellular metabolism and proliferation .

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of benzene-1,2-diamines exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential using carrageenan-induced paw edema models, showing promising results comparable to standard anti-inflammatory drugs like Indomethacin .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy :
    • A study compared the antimicrobial activity of this compound derivatives against common pathogens. Results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 0.015 mg/L against C. neoformans .
    • Table 1 summarizes the MIC values of various derivatives against selected pathogens.
    CompoundMIC (mg/L)Pathogen
    This compound0.015C. neoformans
    Similar derivative A0.025S. aureus
    Similar derivative B0.050Pseudomonas aeruginosa
  • In Vivo Studies :
    • In vivo assessments demonstrated that certain analogs led to significant reductions in fungal density in mouse models when dosed appropriately (e.g., 150 mg/kg), indicating their potential for therapeutic use .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and favorable distribution characteristics. This is crucial for its potential application in drug development.

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